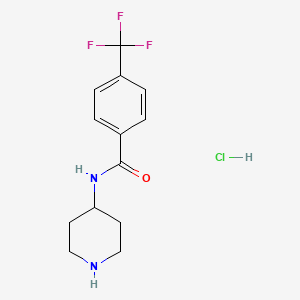

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride

Description

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative featuring a piperidine ring substituted at the 4-position with a trifluoromethylbenzamide group. The trifluoromethyl (-CF₃) group at the benzamide’s para position is a critical structural motif, contributing to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-piperidin-4-yl-4-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-11-5-7-17-8-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBFNLYKVOSLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A piperidine ring , which is known for its role in various biological activities.

- A trifluoromethyl group that enhances lipophilicity and metabolic stability.

- A benzamide moiety , which is often associated with pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate various biological pathways, particularly those related to:

- Hypoxia-inducible factor 1 (HIF-1) pathways, influencing gene expression under hypoxic conditions.

- Potential inhibition of certain enzymes and receptors, contributing to its therapeutic profile.

Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. For instance, a series of derivatives were synthesized and evaluated for their effects on HepG2 liver cancer cells. Notably:

- Compound 47 demonstrated potent antitumor activity with an IC50 value of 0.25 µM .

- Mechanistic studies indicated that it induced cell cycle arrest via a p53/p21-dependent pathway , enhancing the expression of tumor suppressors like p21 and p53 while inhibiting cyclin B1 and phosphorylated retinoblastoma (p-Rb) proteins .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications:

- It may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system disorders. Compounds similar in structure have been investigated for their roles in anxiety and psychotic disorders due to their ability to interact with metabotropic glutamate receptors .

Summary of Research Findings

Case Studies

- Antitumor Efficacy : In a controlled study, the effects of various N-(piperidine-4-yl)benzamide derivatives were assessed against HepG2 cells. The most potent derivative (Compound 47) was noted for its ability to induce apoptosis through cell cycle regulation, highlighting its potential as a therapeutic agent for hepatocarcinoma.

- Neuropharmacological Assessment : Investigations into the modulation of mGluR5 receptors indicated that certain derivatives could enhance cognitive functions and reduce anxiety-like behaviors in rodent models, suggesting their utility in treating CNS disorders.

Scientific Research Applications

Neurological Disorders

One of the primary applications of N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is in the treatment of neurological disorders. Research indicates that compounds with similar structures have shown promise as antagonists for muscarinic receptors, which are implicated in conditions such as Alzheimer's Disease and Lewy Body Dementia . These compounds may help alleviate cognitive deficits associated with these disorders by modulating neurotransmitter activity.

Histamine Receptor Antagonism

The compound has also been studied for its potential as a histamine H3 receptor antagonist. This receptor plays a crucial role in regulating neurotransmitter release and has implications in various psychiatric and neurological conditions. Studies have demonstrated that derivatives of this compound exhibit significant binding affinities towards H3 receptors, suggesting potential therapeutic effects in disorders like schizophrenia and depression .

Synthetic Pathways

The synthesis of this compound typically involves the acylation of piperidine derivatives with trifluoromethyl-substituted benzoyl chlorides. This process allows for the introduction of the trifluoromethyl group, enhancing the compound's biological activity and pharmacokinetic properties .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly employed to ensure that the synthesized compound meets the required specifications for further biological testing.

In Vitro Studies

In vitro studies have shown that this compound exhibits notable activity against various biological targets. For instance, it has been tested against several fungal strains, demonstrating significant antifungal properties comparable to established antifungal agents .

In Vivo Studies

Preclinical in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. These studies often involve animal models to evaluate the efficacy and safety profile before advancing to clinical trials.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the benzamide ring and the piperidine nitrogen. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison

*Calculated based on C₁₄H₁₆F₃N₂O·HCl.

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP compared to analogs with polar substituents (e.g., -NH₂ in 6e). This enhances blood-brain barrier permeability but may reduce aqueous solubility .

- Solubility: Ureido/thioureido analogs (7a, 8a) exhibit lower solubility due to increased hydrogen-bond donor capacity, whereas the target compound’s simpler structure may improve solubility .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride?

- Methodological Answer :

- Step 1 : Start with coupling 4-(trifluoromethyl)benzoyl chloride with a piperidin-4-amine derivative under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Use a base like sodium carbonate to neutralize HCl generated during amide bond formation .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity). For example, dichloromethane (DCM) or acetonitrile at 0–25°C may enhance yield .

- Step 3 : Purify the product via column chromatography or recrystallization. Confirm purity using HPLC and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Safety : Conduct a hazard analysis for reagents (e.g., acyl chlorides, amines) using guidelines from Prudent Practices in the Laboratory .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Methodological Answer :

- Stability : Store at −20°C in airtight, light-resistant containers. Hydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity .

- Decomposition Risks : Monitor for discoloration or gas evolution, which may indicate degradation. Avoid heating above 100°C, as DSC data for similar compounds show decomposition at elevated temperatures .

- Solubility : Pre-dissolve in DMSO for biological assays, but verify solvent compatibility (e.g., avoid aqueous buffers with pH >7 to prevent precipitation) .

Advanced Research Questions

Q. How can contradictory data on the mutagenicity of piperidin-4-yl benzamide derivatives be resolved?

- Methodological Answer :

- Step 1 : Compare Ames test results across structurally analogous compounds. For example, while some anomeric amides show mutagenicity (Ames II positive), N-(Piperidin-4-yl) derivatives may exhibit lower risks due to steric hindrance from the trifluoromethyl group .

- Step 2 : Validate findings using orthogonal assays (e.g., micronucleus test) and computational toxicology tools (e.g., QSAR models) to assess DNA-binding potential .

- Step 3 : Adjust experimental protocols (e.g., use lower concentrations, improve ventilation) if mutagenicity is confirmed .

Q. What strategies are effective for elucidating the biological activity of this compound in CNS research?

- Methodological Answer :

- In Vitro : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays. The piperidine moiety and trifluoromethyl group may enhance receptor affinity .

- In Vivo : Use rodent models to assess blood-brain barrier (BBB) penetration. LogP values (~2.5–3.5 for similar compounds) suggest moderate BBB permeability .

- Mechanistic Studies : Perform RNA-seq or proteomics on treated neuronal cells to identify pathways modulated by the compound, particularly those linked to neuroinflammation or apoptosis .

Q. How can researchers address discrepancies in solubility data reported across different sources?

- Methodological Answer :

- Step 1 : Replicate solubility tests under standardized conditions (e.g., USP buffer systems at pH 1.2, 4.5, and 6.8). Note that hydrochloride salts may show pH-dependent solubility .

- Step 2 : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which can falsely reduce apparent solubility .

- Step 3 : Cross-reference with PubChem or CAS databases, but prioritize peer-reviewed studies over vendor data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.